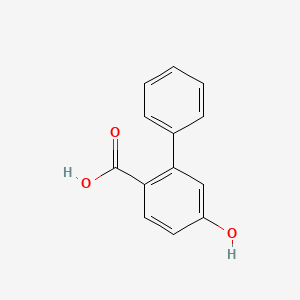

Ácido 4-hidroxi-2-fenilbenzoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-Hydroxy-2-phenylbenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential antioxidant properties and its role in biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of high-performance materials, such as liquid crystal polymers and specialty chemicals.

Mecanismo De Acción

Target of Action

It’s known that phenolic compounds, such as 4-hydroxy-2-phenylbenzoic acid, can interact with the purinergic system, which is involved in various cancer contexts .

Mode of Action

It’s suggested that phenolic compounds can modulate the purinergic system, which may have implications in the treatment of diseases like cutaneous melanoma .

Biochemical Pathways

4-Hydroxy-2-phenylbenzoic acid, as a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-phenylbenzoic acid. For instance, the Fenton reaction, a process that involves the generation of hydroxyl radicals, can be influenced by hydroxybenzoic acids . This suggests that environmental conditions, such as the presence of iron and hydrogen peroxide, could potentially affect the activity of 4-Hydroxy-2-phenylbenzoic acid.

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-2-phenylbenzoic acid plays a significant role in biochemical reactions. As a phenolic compound, it is involved in various interactions with enzymes, proteins, and other biomolecules

Cellular Effects

They are known to impart food with typical organoleptic characteristics

Molecular Mechanism

It is known that phenolic compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation

Metabolic Pathways

4-Hydroxy-2-phenylbenzoic acid is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylbenzoic acid with a hydroxylating agent under controlled conditions. For instance, the hydroxylation can be carried out using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction typically requires a solvent like acetic acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-hydroxy-2-phenylbenzoic acid may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydroxylation of 2-phenylbenzoic acid using a metal catalyst in a continuous flow reactor. This method allows for better control over reaction parameters and higher yields.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-phenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Comparación Con Compuestos Similares

Salicylic Acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as a precursor for aspirin.

p-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid, used in the production of parabens for cosmetics and pharmaceuticals.

Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, known for its antioxidant and anti-inflammatory properties.

Uniqueness: 4-Hydroxy-2-phenylbenzoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for diverse chemical modifications and applications, setting it apart from other hydroxybenzoic acids.

Actividad Biológica

4-Hydroxy-2-phenylbenzoic acid, also known by its CAS number 155503-85-8, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.22 g/mol

- Structure : The compound features a hydroxyl group (-OH) and a phenyl group attached to a benzoic acid backbone.

1. Antifungal Activity

Research has indicated that derivatives of hydroxybenzoic acids, including 4-hydroxy-2-phenylbenzoic acid, exhibit antifungal properties. A study synthesized several hydroxybenzoic acid ester conjugates and tested their efficacy against various phytopathogenic fungi. The results demonstrated that certain conjugates displayed significant antifungal activity, particularly against Rhizoctonia solani, with some achieving 100% inhibition at a concentration of 50 µg/mL .

| Compound | Activity Against R. solani (%) | Control Activity (%) |

|---|---|---|

| PCA | 86.2 | 100 |

| 5c | 100 | |

| 5e | High | |

| 5i | High | |

| 5m | High |

2. Enzymatic Interaction

The compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the oxidation of organic substances. Specifically, research showed that variants of the CYP199A4 enzyme could catalyze the oxidation of 4-hydroxy-2-phenylbenzoic acid, generating various hydroxylated metabolites. This indicates potential for pharmacological applications in drug design and metabolic studies .

3. Antioxidant Properties

The antioxidant activity of hydroxybenzoic acids is well-documented. Compounds like 4-hydroxy-2-phenylbenzoic acid may contribute to cellular protection against oxidative stress by scavenging free radicals. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role.

The biological activity of 4-hydroxy-2-phenylbenzoic acid can be attributed to several mechanisms:

- Hydroxylation : The presence of hydroxyl groups enhances the compound's ability to participate in electron transfer reactions, making it effective in antioxidant activities.

- Enzyme Modulation : The interaction with cytochrome P450 enzymes suggests that this compound may influence metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Study 1: Antifungal Efficacy

In a study involving multiple hydroxybenzoic acid derivatives, researchers observed that specific esters derived from phenazine-1-carboxylic acid showed enhanced antifungal activity compared to their parent compounds. The study highlighted the importance of structural modifications in improving biological efficacy .

Case Study 2: Cytochrome P450 Interaction

A detailed investigation into the CYP199A4 enzyme revealed that specific mutations could facilitate the aromatic hydroxylation of 4-hydroxy-2-phenylbenzoic acid. This finding opens avenues for designing enzyme variants with tailored substrate specificity for biotechnological applications .

Propiedades

IUPAC Name |

4-hydroxy-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXDGHZTUBSPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155503-85-8 | |

| Record name | 4-hydroxy-2-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.